molecular formula C9H6O3 B3057280 3-(4-hydroxyphenyl)prop-2-ynoic Acid CAS No. 78589-65-8

3-(4-hydroxyphenyl)prop-2-ynoic Acid

Cat. No.: B3057280
CAS No.: 78589-65-8
M. Wt: 162.14 g/mol
InChI Key: MRULQDAIEXRSFI-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a propynoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known to be a major microbial metabolite of procyanidin a2 .

Mode of Action

It has been shown to suppress macrophage foam cell formation . This suggests that it may interact with cellular targets involved in lipid metabolism and inflammation.

Biochemical Pathways

The compound appears to influence the pathways involved in lipid metabolism and inflammation. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . It also lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells . Furthermore, it restricts the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .

Pharmacokinetics

Its molecular weight of 16214 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound inhibits the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This could potentially have therapeutic implications for conditions such as atherosclerosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic acid typically involves the coupling of a hydroxyphenyl derivative with a propynoic acid precursor. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-hydroxyphenyl)prop-2-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycinnamic acid: Similar structure but with a different functional group arrangement.

    3-(4-hydroxyphenyl)propionic acid: Similar structure but with a saturated carbon chain.

    4-hydroxybenzoic acid: Lacks the propynoic acid moiety.

Uniqueness

3-(4-hydroxyphenyl)prop-2-ynoic acid is unique due to the presence of both a hydroxyphenyl group and a propynoic acid moiety. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULQDAIEXRSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443940
Record name (4-hydroxyphenyl)propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78589-65-8
Record name (4-hydroxyphenyl)propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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